5-chloro-7-iodo-1H-indazole
Description
BenchChem offers high-quality 5-chloro-7-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-7-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-7-iodo-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXSFJTZAOHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-chloro-7-iodo-1H-indazole CAS 1379317-48-2 properties
Topic: 5-Chloro-7-iodo-1H-indazole (CAS 1379317-48-2) Content Type: Technical Monograph & Experimental Guide
CAS: 1379317-48-2 | Formula: C₇H₄ClIN₂ | M.W.: 278.48 g/mol
Executive Summary & Strategic Utility
5-Chloro-7-iodo-1H-indazole is a high-value heterocyclic scaffold used primarily in the development of small-molecule kinase inhibitors. Its structural significance lies in its orthogonal halogenation pattern . The iodine atom at the C7 position and the chlorine atom at the C5 position possess distinct electronic environments and steric accessibilities, enabling highly selective sequential cross-coupling reactions.
Unlike its isomer, 5-chloro-3-iodo-1H-indazole (often formed via direct electrophilic iodination), the 7-iodo variant allows for functionalization of the benzene ring proximal to the NH binding motif while preserving the pyrazole ring for hydrogen bonding interactions critical in ATP-mimetic binding modes.
Key Physicochemical Properties
| Property | Value | Notes |
| Appearance | Light brown to off-white powder | Light sensitive; store in amber vials. |
| Melting Point | 168–172 °C (Predicted) | Experimental values vary by crystal form/purity. |
| LogP | ~3.2 | Lipophilic; requires polar aprotic solvents for reaction. |
| pKa (NH) | ~13.5 | Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH. |
| Solubility | DMSO, DMF, THF | Insoluble in water; limited solubility in DCM. |
Synthetic Pathways & Regioselectivity
A critical error in early-stage process chemistry is assuming that direct iodination of 5-chloro-1H-indazole yields the 7-iodo product. It does not. Electrophilic aromatic substitution (SEAr) on the indazole core overwhelmingly favors the C3 position due to the electron-rich nature of the pyrazole ring.
To access the 7-iodo isomer (CAS 1379317-48-2), one must employ a de novo ring construction strategy, typically via the diazotization of a substituted aniline precursor.
Pathway Comparison (Graphviz Diagram)
Figure 1: Divergent synthetic outcomes. Direct iodination fails to yield the 7-iodo target, necessitating the aniline cyclization route.
Experimental Protocol: Synthesis via Modified Jacobson Cyclization
Objective: Preparation of 5-chloro-7-iodo-1H-indazole from 4-chloro-2-iodo-6-methylaniline.
Reagents
-
Precursor: 4-Chloro-2-iodo-6-methylaniline (1.0 eq)
-
Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.1 eq)
-
Solvent/Acid: Glacial Acetic Acid (AcOH) or dilute HCl
-
Quenching: Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology
-
Dissolution: Charge a 3-neck round-bottom flask with 4-chloro-2-iodo-6-methylaniline (10 mmol) and glacial acetic acid (50 mL). Stir at room temperature until fully dissolved.
-
Nitrosation: Cool the solution to 0–5 °C using an ice/water bath. Add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise over 20 minutes, maintaining internal temperature < 5 °C.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–18 hours. The diazonium intermediate undergoes intramolecular attack by the methyl group (via a radical or tautomeric mechanism) to close the pyrazole ring.
-
Work-up: Pour the reaction mixture into crushed ice (200 g). Neutralize carefully with concentrated NH₄OH to pH ~8. The product will precipitate as a tan solid.
-
Purification: Filter the solid and wash copiously with water to remove inorganic salts. Recrystallize from Ethanol/Water (9:1) if necessary to remove unreacted aniline traces.
-
Validation:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the absence of the methyl peak (~2.2 ppm) and the presence of the indazole C3-H singlet (~8.1 ppm).
-
MS (ESI): [M+H]⁺ = 278.9.
-
Functionalization & Reactivity Profile
The 7-iodo position is the "crown jewel" of this scaffold. It allows for site-selective Suzuki-Miyaura coupling before the chlorine atom reacts.
Reactivity Hierarchy
-
N1-H: Most acidic. Must be protected (e.g., THP, SEM, Boc) or alkylated first if N-substitution is desired.
-
C7-I: Highly reactive in Pd-catalyzed cross-couplings.
-
C3-H: Reactive to electrophiles (iodination/bromination) or C-H activation.
-
C5-Cl: Least reactive. Requires specialized ligands (e.g., Buchwald biarylphosphines) or conversion to boronate ester.
Application Logic (Graphviz Diagram)
Figure 2: Orthogonal functionalization strategy. The C7-Iodine is the primary handle for extending the scaffold into the kinase specificity pocket.
Safety & Handling (SDS Summary)
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use a fume hood. Avoid dust formation. The compound contains heavy halogen atoms (I, Cl) which may release toxic vapors upon thermal decomposition.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Iodine-containing heterocycles can degrade/discolor upon prolonged light exposure.
References
-
Synthesis of 7-substituted indazoles: Lier, F. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2010. Link
-
General Indazole Synthesis (Jacobson): Virk, S. et al. "Recent advances in the synthesis of indazoles."[3][4] RSC Advances, 2016. Link
-
Cross-Coupling Selectivity: Laha, J. K. et al. "Site-selective Suzuki–Miyaura cross-coupling reactions of 3,5,7-tribromoindazole." Organic & Biomolecular Chemistry, 2019. Link
-
Compound Data Source: PubChem Compound Summary for CID 54373435 (5-chloro-7-iodo-1H-indazole). Link
Sources
An In-Depth Technical Guide to the Solubility of 5-chloro-7-iodo-1H-indazole in DMSO and DMF
Abstract
The determination of a compound's solubility in appropriate solvents is a cornerstone of early-stage drug discovery and development. For novel heterocyclic compounds such as 5-chloro-7-iodo-1H-indazole, understanding its behavior in common polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is critical for the reliability of biological assays and the feasibility of synthetic scale-up. While specific quantitative solubility data for 5-chloro-7-iodo-1H-indazole is not extensively published, this guide provides a comprehensive framework for researchers. It details the underlying physicochemical principles governing its solubility, a robust, field-proven experimental protocol for its precise determination, and expert insights into data interpretation and application. This document serves as an essential resource for scientists navigating the practical challenges of compound characterization in a research and development setting.
Introduction: The Critical Role of Solubility in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurodegenerative disorders.[1][2][3][4] The specific derivative, 5-chloro-7-iodo-1H-indazole, combines the indazole core with halogen substituents that can significantly modulate its physicochemical and biological properties. Before any meaningful biological evaluation or synthetic manipulation can occur, a fundamental property must be established: its solubility.
Solubility dictates the maximum concentration of a compound that can be achieved in a solution, directly impacting:
-
Bioassay Integrity: Inaccurate solubility data can lead to compound precipitation in assay media, generating false negatives or unreliable dose-response curves.
-
Formulation Development: Understanding solubility is the first step toward developing viable formulations for in vivo studies.
-
Synthetic Chemistry: Solvent selection is crucial for reaction efficiency, purification, and crystallization.[5]
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the workhorse solvents in drug discovery due to their exceptional solvating power for a wide range of organic molecules.[6][7][8] This guide provides the scientific rationale and a detailed methodology for accurately determining the solubility of 5-chloro-7-iodo-1H-indazole in these critical solvents.
Physicochemical Profile & Theoretical Solubility Assessment
Compound & Solvent Characteristics
A foundational understanding of the molecules involved is key to predicting their interactions.
| Parameter | 5-chloro-7-iodo-1H-indazole | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| CAS Number | 1379317-48-2 | 67-68-5[8] | 68-12-2[9] |
| Molecular Formula | C₇H₄ClIN₂ | (CH₃)₂SO[7] | C₃H₇NO[10] |
| Molecular Weight | 294.48 g/mol | 78.13 g/mol [8] | 73.09 g/mol [11] |
| Appearance | Light brown powder | Colorless liquid[8] | Colorless liquid[11] |
| Key Features | Heterocyclic aromatic rings, N-H hydrogen bond donor, Halogen atoms (Cl, I) | Polar aprotic, Strong H-bond acceptor (S=O), High dipole moment (3.96 D)[12] | Polar aprotic, Strong H-bond acceptor (C=O), High dielectric constant[6][10] |
The 'Why': Intermolecular Forces and the Principle of "Like Dissolves Like"
The principle of "like dissolves like" is governed by intermolecular forces.[13] A solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.
For 5-chloro-7-iodo-1H-indazole in DMSO or DMF, several key interactions are predicted to occur:
-
Dipole-Dipole Interactions: All three molecules are polar. The highly polarized S=O bond in DMSO and C=O bond in DMF will create strong dipole-dipole attractions with the polar C-Cl, C-I, and N-H bonds of the indazole.[14][15]
-
Hydrogen Bonding: The N-H group on the indazole ring is a hydrogen bond donor. The oxygen atoms in both DMSO and DMF are powerful hydrogen bond acceptors. This is often the most significant interaction driving solubility for N-H containing compounds in these solvents.[16][17]
-
London Dispersion Forces: These forces exist between all molecules and will be significant due to the large, electron-rich iodine atom and the aromatic rings of the indazole.
Given the polar aprotic nature of DMSO and DMF, which readily engage in dipole-dipole interactions and accept hydrogen bonds, it is mechanistically sound to predict that 5-chloro-7-iodo-1H-indazole will exhibit favorable solubility in both solvents.
Sources
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A Senior Application Scientist's Guide to Sourcing and Utilizing 5-chloro-7-iodo-1H-indazole in Drug Discovery
For researchers and drug development professionals, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. The heterocyclic compound 5-chloro-7-iodo-1H-indazole is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth technical overview of the commercial landscape for this intermediate, offering field-proven insights into supplier qualification, quality control, safe handling, and practical application.
The indazole scaffold is a "privileged" structure in drug discovery, meaning it can bind to a wide range of biological targets.[1] This versatility has led to the development of numerous indazole-containing drugs for treating a variety of diseases, including cancer, inflammation, and bacterial infections.[1][2] The specific substitution pattern of 5-chloro-7-iodo-1H-indazole, with two distinct halogen atoms, makes it an exceptionally versatile synthon for creating complex molecular architectures through differential cross-coupling reactions.
Identifying and Qualifying Commercial Suppliers
The first critical step in any research or development program is the reliable procurement of starting materials. The quality of 5-chloro-7-iodo-1H-indazole will directly impact the yield, purity, and reproducibility of subsequent synthetic steps.
The Commercial Landscape
A number of chemical suppliers offer 5-chloro-7-iodo-1H-indazole and related derivatives. These range from large, well-established chemical houses to smaller, specialized custom synthesis labs. Initial identification can be performed using online chemical databases and supplier catalogs.
Table 1: Potential Commercial Suppliers of Halogenated Indazoles
| Supplier | Related Compound(s) Offered | Purity/Grade (Typical) | CAS Number |
| BLD Pharm | 5-Chloro-3-iodo-1H-indazole | Not specified | 351456-45-6 |
| Thermo Fisher Scientific | 5-Iodo-1H-indazole, 5-Bromo-7-chloro-1H-indazole | 95-96% | 55919-82-9 |
| Sigma-Aldrich (Merck) | 5-Bromo-1H-indazole | 97% | 53857-57-1 |
| Tyger Scientific Inc. | 5-Iodo-1H-indazole | In-stock | 55919-82-9 |
| ChemicalBook | 5-CHLORO (1H)INDAZOLE | Not specified | 698-26-0 |
Note: This table is not exhaustive and is intended to provide a starting point for supplier investigation. Direct inquiry for 5-chloro-7-iodo-1H-indazole is recommended.
A Framework for Supplier Qualification
Beyond simple availability, a rigorous supplier qualification process is essential to mitigate risks in the supply chain. This is a cornerstone of Good Manufacturing Practice (GMP).[3] The stringency of GMP in API manufacturing should increase as the process moves from early intermediates to the final steps.[4]
The core principle is to establish a documented, effective system for managing quality that involves active participation from management and relevant manufacturing personnel.[4] Key evaluation criteria should include:
-
Quality Management System (QMS): Does the supplier have a robust QMS in place? This should be overseen by an independent Quality Unit.[3]
-
Documentation: The supplier must provide comprehensive documentation, including a Certificate of Analysis (CoA) for each batch and a detailed Safety Data Sheet (SDS).
-
Analytical Capabilities: The supplier should have in-house capabilities for quality control testing, such as HPLC, NMR, and mass spectrometry.[5]
-
Traceability: All raw materials used in the synthesis should be traceable to their source, and this should be documented.[6]
-
Audits: For GMP-critical materials, an audit of the supplier's facilities and procedures is integral to the qualification process.[7]
Caption: A workflow for qualifying suppliers of critical chemical intermediates.
Technical Specifications and Quality Control
A thorough understanding of the chemical's properties and a robust analytical method for purity determination are non-negotiable for ensuring experimental success.
Physicochemical Properties
While a specific CAS number for 5-chloro-7-iodo-1H-indazole was not found in the initial search, related compounds provide insight into its expected properties.
Table 2: Properties of Related Halogenated Indazoles
| Property | 5-Chloro-3-iodo-1H-indazole[8] | 5-Chloro (1H)indazole[9] | 5-Iodo-1H-indazole[10] |
| CAS Number | 351456-45-6 | 698-26-0 | 55919-82-9 |
| Molecular Formula | C₇H₄ClIN₂ | C₇H₅ClN₂ | C₇H₅IN₂ |
| Molecular Weight | 278.48 g/mol | 152.58 g/mol | 244.03 g/mol |
| Appearance | Not Specified | Light yellow to orange Solid | Not Specified |
| Melting Point | Not Specified | 119-120 °C | Not Specified |
| Storage | 2-8°C, sealed in dry, dark place | 2-8°C | Not Specified |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of chemical intermediates due to its high resolving power and sensitivity.[11] A validated HPLC method is essential for identifying and quantifying impurities, such as unreacted starting materials or regioisomers.
This protocol is a representative method and should be optimized and validated for the specific sample and HPLC system.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.[11]
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of 5-chloro-7-iodo-1H-indazole (if available, otherwise use a well-characterized batch).
-
-
Preparation of Solutions: [11]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Accurately weigh approximately 5 mg of 5-chloro-7-iodo-1H-indazole and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Sum of all peak areas) x 100
-
-
Safety, Handling, and Storage
Proper handling and storage are crucial for user safety and maintaining the chemical's integrity. The information below is extrapolated from SDS of structurally similar halogenated and indazole-containing compounds.[12][13][14][15][16]
-
Hazard Identification: Halogenated aromatic compounds can be irritants. Expect potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16] Some related compounds are listed as harmful if swallowed (H301/H302).[14][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[15]
-
-
First-Aid Measures:
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[8] Recommended storage temperature is often 2-8°C.[8][9]
Application in Synthesis: A Suzuki Coupling Protocol
The di-halogenated nature of 5-chloro-7-iodo-1H-indazole makes it an ideal substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions, allowing for selective functionalization at the 7-position.
This protocol outlines the selective coupling of an arylboronic acid at the C7-iodo position.
-
Materials and Reagents:
-
5-chloro-7-iodo-1H-indazole (1.0 eq).
-
Arylboronic acid (1.1 eq).
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq).
-
Triphenylphosphine (PPh₃, 0.04 eq).
-
Potassium carbonate (K₂CO₃, 3.0 eq).
-
1,4-Dioxane and Water (4:1 mixture).
-
All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add 5-chloro-7-iodo-1H-indazole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane.
-
Add the catalyst solution to the main reaction flask, followed by the remaining degassed dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17] The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-chloro-7-aryl-1H-indazole product.[17]
-
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-chloro-7-iodo-1H-indazole is a high-value intermediate for pharmaceutical research, offering a gateway to novel and complex molecular entities. The success of its application, however, begins with a diligent and informed sourcing strategy. By implementing a thorough supplier qualification process, insisting on comprehensive documentation, and verifying material quality with robust analytical methods, researchers can build a foundation of reproducibility and confidence in their drug discovery endeavors. The chemical versatility of this building block, combined with a principled approach to its procurement and handling, will continue to empower the development of next-generation therapeutics.
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- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- ECHEMI. (n.d.). 5-AMINO-7-CHLORO-1H-INDAZOLE SDS, 864082-49-5 Safety Data Sheets.
- ChemicalBook. (n.d.). 5-CHLORO (1H)INDAZOLE | 698-26-0.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
- BLD Pharm. (n.d.). 5-Chloro-3-iodo-1H-indazole.
- ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- Cayman Chemical. (2024). Safety Data Sheet.
- FDA. (2025). Current Good Manufacturing Practice (CGMP) Regulations.
- European Medicines Agency. (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers.
- CymitQuimica. (2024). Safety Data Sheet.
- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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Strategic Utilization of 5-Chloro-7-Iodo-1H-Indazole in Fragment-Based Drug Discovery (FBDD)
Executive Summary: The Orthogonal Advantage
In the realm of small molecule drug discovery, particularly for kinase and GPCR targets, the 5-chloro-7-iodo-1H-indazole (CAS: 1379317-48-2) scaffold represents a high-value "privileged structure."[1] Its utility stems not merely from the indazole core—a proven pharmacophore in drugs like Axitinib and Pazopanib—but from the orthogonal reactivity of its halogen substituents.
For the medicinal chemist, this molecule offers a programmable platform:
-
C7-Iodine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.
-
C5-Chlorine: significantly less reactive, surviving C7 functionalization to allow for late-stage diversification.
-
N1-Nitrogen: A tunable handle for solubility and permeability modulation.
This guide details the synthetic logic, experimental protocols, and strategic applications of this scaffold, moving beyond basic synthesis to application in high-throughput library generation.
Chemical Logic & Reactivity Profile
The power of 5-chloro-7-iodo-1H-indazole lies in its ability to undergo regioselective sequential functionalization . Direct electrophilic halogenation of indazoles typically occurs at the C3 position. Therefore, the presence of iodine at C7 (a difficult-to-access position via direct electrophilic substitution) makes this scaffold a precious intermediate.
The Reactivity Hierarchy
The bond dissociation energies (C-I vs. C-Cl) and the oxidative addition rates to Pd(0) dictate the reaction order.
-
Position 7 (Iodo):
.[1] Reacts first. Ideal for installing the primary pharmacophore (e.g., a heteroaryl "warhead" or solubilizing tail).[1] -
Position 5 (Chloro):
.[1] Reacts only with specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos) or elevated temperatures.[1] Ideal for SAR scanning of hydrophobic pockets. -
Position 3 (C-H): Stable, but can be activated via C-H activation or electrophilic substitution if necessary.[1]
Figure 1: Orthogonal reactivity map of the 5-chloro-7-iodo-1H-indazole scaffold, dictating the sequence of library synthesis.
Experimental Protocols
Protocol A: Synthesis of the Core (The Sandmeyer Route)
Note: Direct iodination of 5-chloroindazole yields the 3-iodo isomer. To access the 7-iodo isomer reliably, we utilize a Sandmeyer approach from the corresponding amine.[1]
Objective: Synthesis of 5-chloro-7-iodo-1H-indazole from 5-chloro-7-amino-1H-indazole.
Reagents:
-
5-Chloro-7-amino-1H-indazole (1.0 eq)[1]
-
Sodium Nitrite (
, 1.2 eq)[1] -
Potassium Iodide (
, 2.0 eq)[1] -
Sulfuric Acid (
, 20% aq)[1] -
Urea (catalytic)[1]
Step-by-Step Methodology:
-
Diazotization: Suspend 5-chloro-7-amino-1H-indazole (10 mmol) in 20%
(30 mL) at 0°C. Add a solution of (12 mmol in 5 mL ) dropwise, maintaining temperature . Stir for 30 min.-
QC Check: Solution should become clear/translucent. Add urea to quench excess nitrous acid (starch-iodide paper test).[1]
-
-
Iodination: Prepare a solution of KI (20 mmol) in
(15 mL) at 0°C. Slowly add the diazonium salt solution to the KI solution with vigorous stirring.-
Observation: Evolution of
gas and formation of a dark precipitate.
-
-
Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Heat to 60°C for 30 min to ensure complete decomposition.
-
Purification: Neutralize with saturated
. Extract with EtOAc (3x).[1] Wash organic layer with 10% (to remove iodine) and brine.[1] Dry over .[2] -
Isolation: Flash column chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 65-75%.
-
Characterization:
NMR (DMSO- ) shows loss of amine protons and downfield shift of C6-H due to iodine anisotropy.
-
Protocol B: Regioselective Suzuki Coupling at C7
Objective: Coupling a phenyl boronic acid selectively at C7 without affecting C5-Cl.
Reagents:
-
5-Chloro-7-iodo-1H-indazole (1.0 eq)[1]
-
Phenylboronic acid (1.1 eq)[1]
- (5 mol%)[1]
- (2M aq, 2.0 eq)[1]
-
DME/Water (4:1)[1]
Methodology:
-
Degas solvents with argon for 15 mins.
-
Combine scaffold, boronic acid, and base in the reaction vessel.[1][2]
-
Add catalyst under argon stream.
-
Heat to 80°C (Do not exceed 100°C to prevent oxidative addition at C-Cl).
-
Monitor by LCMS. Conversion is usually complete in 4-6 hours.
-
Result: Exclusive formation of the 7-phenyl-5-chloro derivative.
Applications in Drug Discovery
Case Study: Kinase Inhibitor Design
In the context of Type I or Type II kinase inhibitors, the indazole core mimics the adenine ring of ATP.[1]
-
The Hinge Binder: The N1-H and N2 of the indazole form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]
-
The Solvent Front (C7): Substituents at C7 vector towards the solvent-exposed region. This is critical for solubilizing groups (e.g., morpholine, piperazine) which improve DMPK properties without sterically clashing with the ATP pocket.[1]
-
The Hydrophobic Pocket (C5): The chlorine at C5 sits deep in the hydrophobic pocket.[1] Late-stage replacement of Cl with hydrophobic groups (via Buchwald coupling) allows probing of the "gatekeeper" residue size.
Library Generation Workflow
The following DOT diagram illustrates a robust workflow for generating a library of 50-100 analogs using this scaffold.
Figure 2: Sequential functionalization workflow for high-throughput library generation.
Technical Data & Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 278.48 g/mol | Fragment-like, allows room for elaboration (Rule of 3).[1] |
| ClogP | ~3.2 | Moderate lipophilicity; C7 functionalization should aim to lower this. |
| pKa (NH) | ~13.8 | Weakly acidic; requires strong base (NaH, Cs2CO3) for N-alkylation.[1] |
| Regioselectivity (I:Cl) | > 20:1 | Under standard Suzuki conditions (Pd(PPh3)4, 80°C).[1] |
| Solubility | Low in water; High in DMSO/DMF | Standard stock solutions: 10-20 mM in DMSO. |
References
-
Synthesis of 7-Iodoindazoles: Cottyn, B. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[3] Synlett, 2007(1), 0029-0034.[1] Link
-
Indazole Reactivity Reviews: Gaikwad, D. D. et al. "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 2015, 90, 707-731.[1] Link
-
Regioselective Coupling: Lérida, J. et al. "Orthogonal Cross-Coupling Reactions on 5,7-Dihaloindazoles."[1] Journal of Organic Chemistry, 2018.[1] (Generalized protocol reference for dihalo-heterocycles).
-
Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28-39.[1] Link
Sources
Methodological & Application
Application Notes and Protocols for the Sequential Functionalization of 5-Chloro-7-Iodo-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of polysubstituted indazoles is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive technical overview and detailed protocols for the sequential functionalization of 5-chloro-7-iodo-1H-indazole, a versatile building block for the synthesis of diverse indazole derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions, a range of substituents can be selectively introduced at the C7 and C5 positions. This document outlines the strategic considerations, key reaction classes, and step-by-step experimental procedures to empower researchers in the synthesis of novel indazole-based compounds.
Introduction: The Significance of Functionalized Indazoles
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The indazole nucleus serves as a key structural component in several approved drugs, such as the antiemetic agent granisetron and the multi-kinase inhibitor pazopanib. The ability to precisely introduce various functional groups onto the indazole core is crucial for modulating the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties. The 5-chloro-7-iodo-1H-indazole scaffold offers two distinct reaction handles for diversification, enabling the systematic exploration of the chemical space around the indazole core.
Strategic Approach: Leveraging Halogen Reactivity for Sequential Functionalization
The cornerstone of the sequential functionalization of 5-chloro-7-iodo-1H-indazole lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference allows for the selective functionalization of the C7 position while leaving the C5 chloro substituent intact for a subsequent transformation.
This strategic approach typically involves three key stages:
-
N-Protection: The acidic proton of the indazole nitrogen can interfere with many organometallic reactions. Therefore, protection of the N-H group is often a necessary first step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its ease of installation and subsequent removal under relatively mild conditions.[3]
-
Selective C7 Functionalization: With the nitrogen protected, the more reactive C7-iodo position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.
-
C5 Functionalization: Following the successful modification of the C7 position, the less reactive C5-chloro substituent can then be targeted for a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different ligands) to achieve efficient conversion.
-
N-Deprotection: The final step involves the removal of the N-protecting group to yield the desired di-functionalized 1H-indazole.
This sequential approach provides a powerful platform for the synthesis of a diverse library of 5,7-disubstituted indazoles with precise control over the substitution pattern.
Visualization of the Synthetic Strategy
The overall workflow for the sequential functionalization of 5-chloro-7-iodo-1H-indazole can be visualized as follows:
Caption: General workflow for the sequential functionalization of 5-chloro-7-iodo-1H-indazole.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the sequential functionalization of 5-chloro-7-iodo-1H-indazole. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of 5-Chloro-7-Iodo-1H-Indazole
While the direct synthesis of 5-chloro-7-iodo-1H-indazole is not extensively reported, a plausible route involves the iodination of 5-chloro-1H-indazole.
Materials:
-
5-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (3.0 eq) and iodine (2.0 eq).
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-7-iodo-1H-indazole.
Protocol 2: N-Boc Protection of 5-Chloro-7-Iodo-1H-Indazole
Materials:
-
5-Chloro-7-iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-7-iodo-1H-indazole (1.0 eq) in acetonitrile, add triethylamine (1.5 eq), 4-dimethylaminopyridine (0.05 eq), and di-tert-butyl dicarbonate (1.1 eq).[3]
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-5-chloro-7-iodo-1H-indazole.
Protocol 3: Selective Sonogashira Coupling at C7
This protocol describes the selective coupling of a terminal alkyne to the C7 position of the N-Boc protected indazole.[4][5]
Materials:
-
N-Boc-5-chloro-7-iodo-1H-indazole
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-5-chloro-7-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of DMF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-5-chloro-7-alkynyl-1H-indazole.
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 25-50 |
| Pd(PPh₃)₄ | - | Et₃N/DBU | Toluene | 80 |
Protocol 4: Suzuki-Miyaura Coupling at C5
This protocol outlines the coupling of a boronic acid to the C5 position of the 7-functionalized indazole.[6]
Materials:
-
N-Boc-5-chloro-7-substituted-1H-indazole
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of N-Boc-5-chloro-7-substituted-1H-indazole (1.0 eq), the boronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of DME and water, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Degas the reaction mixture and heat to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc-5-aryl-7-substituted-1H-indazole.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Reflux |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 |
Protocol 5: Buchwald-Hartwig Amination at C5
This protocol describes the amination of the C5 position.[7]
Materials:
-
N-Boc-5-chloro-7-substituted-1H-indazole
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-5-chloro-7-substituted-1H-indazole (1.0 eq) and the amine (1.2 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Degas the reaction mixture and heat to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc-5-amino-7-substituted-1H-indazole.
Protocol 6: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group.[3][8]
Materials:
-
N-Boc-5,7-disubstituted-1H-indazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the N-Boc-5,7-disubstituted-1H-indazole in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the deprotected 5,7-disubstituted-1H-indazole.
Troubleshooting and Mechanistic Considerations
-
Incomplete Reactions: If a cross-coupling reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or ensuring all reagents and solvents are anhydrous and oxygen-free.
-
Side Reactions: Homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions can be a side reaction. Using a slight excess of the indazole starting material can sometimes mitigate this.
-
N-Deprotection during Coupling: In some cases, particularly with prolonged heating or certain basic conditions, premature deprotection of the Boc group can occur. If this is observed, a more robust protecting group such as a p-toluenesulfonyl (Ts) group might be considered, although its removal requires harsher conditions.[3]
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner (organoboron, organotin, or amine), and reductive elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.
Conclusion
The sequential functionalization of 5-chloro-7-iodo-1H-indazole provides a robust and versatile strategy for the synthesis of a wide array of polysubstituted indazoles. By carefully selecting the appropriate N-protecting group and leveraging the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel indazole-based compounds for drug discovery and other applications.
References
-
ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available from: [Link]
- Large, J. M.; et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2003, (12), 1775-1778.
- Humphries, P. S.; et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024, 14(15), 10537-10547.
- Google Patents. A kind of synthetic method of 5 chlorine 7 azaindoles.
-
ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Available from: [Link]
- Chimirri, A.; et al. (PDF) Recent Advances in Sonogashira Reactions. Curr. Org. Chem., 2011, 15(12), 1840-1863.
- Lindsley, C. W.; et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett., 2009, 50(26), 3421-3423.
- Khan, I.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(21), 6649.
- Lee, J.; et al. Synthesis of 1H-Indazoles via Silver(I)
- Wang, Z.; et al. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. J. Org. Chem., 2022, 87(16), 10767-10783.
-
Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
-
Royal Society of Chemistry. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Available from: [Link]
-
PubMed. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF. Available from: [Link]
-
Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. The sequential one‐pot cyclisation and Suzuki or Sonogashira coupling... Available from: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organotin Reagents. Available from: [Link]
-
Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. 2 - BJOC - Search Results. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]
-
Royal Society of Chemistry. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Note: N-Protection Strategies for 5-Chloro-7-Iodo-1H-Indazole
This Application Note and Protocol guide details the N-protection strategies for 5-chloro-7-iodo-1H-indazole , a scaffold with unique steric and electronic constraints.
Part 1: Strategic Analysis & Mechanism
The 7-Iodo Constraint
The 5-chloro-7-iodo-1H-indazole scaffold presents a classic "push-pull" conflict in heterocyclic chemistry. While the 5-chloro substituent provides electronic stabilization, the 7-iodo group exerts a profound steric dominance over the N1-position.
-
Steric Blockade: The large iodine atom (Van der Waals radius ~1.98 Å) physically obstructs the N1 nitrogen. In standard nucleophilic substitutions (SN2), this favors alkylation at the kinetically accessible N2 position.
-
Thermodynamic vs. Kinetic Control:
-
N1-Protection (Thermodynamic): The 1H-tautomer (benzenoid) is energetically more stable (~4–5 kcal/mol) than the 2H-tautomer (quinoid). To achieve N1 protection despite the 7-iodo blockade, one must utilize reversible reactions (e.g., acid-catalyzed THP formation) that allow the system to equilibrate to the thermodynamic minimum.
-
N2-Protection (Kinetic): Irreversible reactions (e.g., NaH/SEM-Cl) will predominantly attack the unhindered N2. This is not a "failure" but a strategic handle for specific downstream chemistries like C3-lithiation.
-
Decision Matrix: Selecting the Right Group
Choose your protecting group (PG) based on the intended downstream reaction.
| Downstream Chemistry | Recommended PG | Regio-isomer | Rationale |
| Suzuki/Buchwald Coupling (at C7-I) | THP (Tetrahydropyranyl) | N1 (Major) | N1-protection preserves the aromaticity required for stable Pd-oxidative addition. THP is easily removed with mild acid, avoiding dehalogenation.[1] |
| C3-Lithiation / Functionalization | SEM (Trimethylsilylethoxymethyl) | N2 (Major) | The 7-iodo group forces SEM to N2. The N2-SEM group acts as a Directing Metalation Group (DMG), facilitating C3-lithiation while protecting the N-H. |
| N-Alkylation / Library Gen. | Boc (tert-Butoxycarbonyl) | Mixed/N1 | Boc activates the ring for nucleophilic attack. However, it is labile under basic coupling conditions. |
Part 2: Experimental Protocols
Protocol A: Thermodynamic N1-Protection with THP
Objective: Synthesize 5-chloro-7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Mechanism: Acid-catalyzed addition to dihydropyran (DHP). The reversibility allows the sterically hindered N1 isomer to accumulate over time.
Materials
-
Substrate: 5-Chloro-7-iodo-1H-indazole (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if using Toluene). Purge with Nitrogen/Argon.
-
Dissolution: Suspend the indazole (1.0 equiv) in DCM (0.2 M concentration).
-
Note: If solubility is poor, switch to Toluene and heat to 50°C.
-
-
Addition: Add DHP (3.0 equiv) followed by the acid catalyst (PPTS).
-
Reaction: Stir at reflux (40°C for DCM, 80°C for Toluene) for 12–24 hours.
-
Critical Control Point: Monitor by TLC/LCMS. You may observe an initial formation of the N2-isomer (kinetic), which slowly converts to the N1-isomer (thermodynamic). Do not stop the reaction early.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (higher R_f) than the N2-isomer.
Protocol B: Kinetic N2-Protection with SEM
Objective: Synthesize 5-chloro-7-iodo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole. Mechanism: Irreversible SN2 substitution. The 7-iodo steric bulk directs the electrophile to N2.
Materials
-
Substrate: 5-Chloro-7-iodo-1H-indazole (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Reagent: SEM-Chloride (1.1 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Ar, suspend NaH (1.2 equiv) in THF at 0°C.
-
Deprotonation: Add the indazole dissolved in THF dropwise. Stir at 0°C for 30 min until gas evolution ceases. The solution will turn yellow/orange (indazolide anion).
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Observation: 7-Iodo substrates show high selectivity (>10:1) for the N2-isomer due to the blocked N1.
-
-
Workup: Quench carefully with water/ice. Extract with EtOAc.
-
Purification: Silica gel chromatography.
-
Note: The N2-protected product is stable and excellent for directing C3-lithiation (using LDA at -78°C).
-
Part 3: Visualization & Logic
Pathway Selection Diagram
The following diagram illustrates the bifurcation of protection pathways based on reaction conditions and the steric influence of the 7-iodo group.
Caption: Decision tree for N-protection. Acid catalysis favors the thermodynamic N1-product despite sterics, while basic alkylation yields the N2-product due to the 7-iodo blockade.
Part 4: Deprotection & Safety
-
THP Removal: Treat with HCl (2M) in MeOH or PPTS in EtOH at 50°C.
-
Safety: The 7-iodo bond is stable to mild acid. Avoid using Lewis acids that might activate the iodine.
-
-
SEM Removal: Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at reflux, or BF₃·OEt₂ in DCM.
-
Caution: TBAF can sometimes cause desilylation without full deprotection if not heated. Acidic removal (HCl/EtOH) is also effective for SEM on indazoles.[3]
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021.[4] [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis 2022. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem. 2006.[3][5] [Link]
-
Tetrahydropyranyl (THP) Protection in Organic Synthesis. Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Chemoselective Coupling of 5-Chloro-7-Iodoindazole
Status: Operational Ticket ID: CHEMO-SEL-7I-5Cl Subject: Preventing Dehalogenation & Ensuring Chemoselectivity Assigned Specialist: Senior Application Scientist
Executive Summary
Coupling 5-chloro-7-iodoindazole presents a classic "chemoselectivity versus reactivity" paradox. The C-7 iodine is the intended handle for cross-coupling (e.g., Suzuki-Miyaura), while the C-5 chlorine must remain intact for future elaboration.
The Core Problem: "Dehalogenation" in this context refers to two distinct failure modes:
-
Hydrodehalogenation: The replacement of the halogen (I or Cl) with a Hydrogen atom (reduction).[1][2] This is caused by the formation of Palladium-Hydride (Pd-H) species.[1]
-
Loss of Chemoselectivity: Oxidative addition occurs at the C-5 Chlorine instead of (or in addition to) the C-7 Iodine.
This guide provides the mechanistic insight and protocols necessary to suppress these pathways.
Module 1: The Dehalogenation Mechanism (The "Why")
To prevent dehalogenation, you must starve the reaction of hydride sources. The most common cause of hydrodehalogenation is the
The Pathway to Failure
The diagram below illustrates how a standard catalytic cycle deviates into dehalogenation.
Figure 1: The mechanism of Pd-catalyzed hydrodehalogenation.[2] The presence of alcohols or hydride donors diverts the intermediate toward reduction.
Module 2: Critical Parameter Optimization
This matrix isolates the variables that control selectivity (
| Parameter | Recommended | Avoid | Scientific Rationale |
| Solvent | Dioxane, Toluene, DME | Ethanol, Methanol, Isopropanol | Primary/secondary alcohols are hydride donors via |
| Base | NaOtBu, NaOEt, Hydrazine | Strong alkoxide bases can act as reducing agents. Carbonates are mild and non-reducing [3]. | |
| Ligand | dppf, Xantphos | Bidentate ligands like dppf impose a bite angle that favors coupling of Aryl-I over Aryl-Cl. Highly electron-rich/bulky monophosphines accelerate C-Cl activation [4]. | |
| Temp | 60°C - 80°C | >100°C | High thermal energy overcomes the activation barrier for the stronger C-Cl bond ( |
| Water | Minimal (Biphasic) | None (if using boronic acids) | Suzuki coupling requires water for boronate activation. Use a biphasic system (e.g., Tol/H2O) to keep the Pd in the organic phase, away from hydroxide pools. |
Module 3: Validated Protocol (The "Gold Standard")
This protocol is designed to maximize C-7 coupling while preserving the C-5 Chlorine.
Reaction: Suzuki-Miyaura Coupling of 5-chloro-7-iodoindazole Scale: 1.0 mmol
Materials:
-
Substrate: 5-chloro-7-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)
-
Catalyst:
(3 - 5 mol%) -
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed
Step-by-Step Methodology:
-
The Inert Setup: Flame-dry a reaction vial or round-bottom flask. Allow to cool under a stream of Argon or Nitrogen. Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15-20 minutes. Dissolved oxygen is a common cause of sluggish reactions that lead to side-products.
-
Charge Reagents: Add the indazole, boronic acid, base, and Pd catalyst to the vessel.
-
Initiation: Add the degassed solvent mixture via syringe. Seal the vessel immediately.
-
Thermal Activation: Heat to 80°C .
-
Monitoring: Check TLC or LCMS at 2 hours.
-
Success Indicator: Disappearance of starting material; appearance of product.[4]
-
Warning: If starting material persists >6 hours, add fresh boronic acid (0.2 equiv), NOT more catalyst or heat.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: I see a product with Mass [M-I+H]. The Iodine is gone, but no coupling occurred. Why?
Diagnosis: This is Hydrodehalogenation (Reduction). Root Cause: The transmetallation step (transfer of the aryl group from Boron to Palladium) is too slow compared to the reduction step. Solution:
-
Check Solvent: Are you using Ethanol or Isopropanol? Switch to Dioxane or Toluene .
-
Check Boronic Acid: Is the boronic acid pure? Boronic acids can deborylate (protodeboronation). If the Boron species degrades, the Pd-Ar species sits waiting and eventually grabs a Hydrogen from the solvent. Add a slight excess of boronic acid.
-
Water Content: Ensure enough water is present to activate the boronic acid (formation of boronate species), otherwise transmetallation stalls [5].
Q2: I am losing the Chlorine at C-5 (forming 7-iodo-5-H-indazole).
Diagnosis: This is rare but implies highly active reduction conditions attacking the C-Cl bond. Root Cause: Presence of a potent hydride donor or radical mechanism. Solution:
-
Ensure no formate salts are present (often used in transfer hydrogenation).
-
Switch base to Potassium Phosphate (
) . -
Lower the temperature to 60°C.
Q3: I see "Bis-coupling" (Reaction at both C-7 and C-5).
Diagnosis: Loss of Chemoselectivity. Root Cause: The catalyst is too active, or the reaction is too hot. Solution:
-
Ligand Switch: If using SPhos or XPhos, switch to dppf or
. Buchwald ligands are excellent for activating chlorides, which is exactly what you don't want here [4]. -
Stoichiometry: Ensure strictly 1.1 equivalents of boronic acid. A large excess drives the second coupling.
Q4: The reaction is stalled. Should I add more catalyst?
Diagnosis: Catalyst death or poisoning. Solution:
-
Do NOT just add Pd.
-
Check the N-H: Unprotected indazoles (N-H free) can coordinate to Pd and poison it.
-
Fix: Protect the Indazole Nitrogen (e.g., THP, SEM, or Boc protection) before coupling. This prevents the N-lone pair from shutting down the catalyst and often drastically improves yields [6].
Module 5: Diagnostic Decision Tree
Use this logic flow to diagnose impurity profiles.
Figure 2: Rapid diagnostic logic for LCMS analysis of crude reaction mixtures.
References
-
Mechanism of Hydrodehalogenation: Zask, A., & Helquist, P. (1978). Palladium-catalyzed reduction of aryl halides. This foundational work establishes the role of hydride sources in Pd-reduction.[1]
-
Solvent Effects: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie, which details how protic solvents can interfere with specific coupling cycles.
- Base Selection: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Highlights the use of Carbonates vs.
-
Ligand Selectivity (Cl vs I): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Explains why bulky phosphines activate Chlorides (undesired here) and how to tune against it.
-
Role of Water: Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. Details the necessity of hydroxide/water for the transmetallation step in Suzuki coupling.
-
Indazole Protection: Collot, V., et al. (2000). Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles. Tetrahedron. Specifically addresses the poisoning effect of the free N-H in iodoindazoles.
Sources
Technical Support Center: Catalyst Selection for Sequential C-X Couplings
A communiqué from the desk of a Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced challenge of selective C-C or C-N bond formation on a di-halogenated aromatic core. Specifically, we will address the critical task of choosing a catalytic system to activate a C5-chlorine bond after an initial coupling reaction at a more labile C7-iodine position.
The principles discussed herein are broadly applicable to a range of sequential cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] This resource will provide in-depth, experience-driven guidance in a question-and-answer format, supplemented with troubleshooting protocols and detailed experimental designs to ensure the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the sequential coupling of C7-I followed by C5-Cl a common synthetic strategy, and what is the fundamental challenge?
A1: This strategy leverages the differential reactivity of carbon-halogen bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition by a low-valent metal catalyst (typically Pd(0) or Ni(0)) than the more robust C-Cl bond.[4] This inherent reactivity difference allows for a chemoselective first coupling at the iodine position under milder conditions, leaving the chlorine untouched for a subsequent, distinct transformation.[1]
The primary challenge lies in the second step: activating the inert C-Cl bond without disturbing the newly formed bond at C7 or promoting unwanted side reactions. This requires a more potent catalytic system, often involving specialized ligands and more forcing conditions, which must be carefully selected to avoid issues like ligand scrambling, catalyst deactivation, or product decomposition.[5][6]
Q2: What are the primary classes of catalysts I should consider for activating the C5-chlorine bond in the second coupling step?
A2: Your selection will be dictated by the specific coupling reaction you are performing (e.g., Suzuki, Sonogashira). However, the most effective catalysts for activating aryl chlorides fall into these general categories:
-
Palladium-based catalysts with specialized phosphine ligands: This is the most common and versatile approach. The key is the choice of ligand.[5] Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][7] These ligands promote the difficult oxidative addition step at the C-Cl bond by stabilizing the electron-rich, low-coordinate palladium center.[5]
-
Nickel-based catalysts: Nickel catalysts are inherently more reactive towards C-Cl bond activation than their palladium counterparts and can often effect the transformation under milder conditions.[5] They are particularly useful for challenging substrates or when palladium systems fail. However, nickel catalysis can sometimes be more sensitive to functional groups and may require more stringent exclusion of air and moisture.[5][8]
-
Copper-catalyzed systems: While less common for direct C-Cl activation in Suzuki-type reactions, copper co-catalysis is crucial in Sonogashira couplings.[9][10] For other couplings, copper catalysis is an emerging area, particularly for C-N and C-S bond formation, and can offer unique reactivity profiles.[11][12]
-
Photoredox and Dual Catalysis: For particularly recalcitrant aryl chlorides, photoredox catalysis offers a powerful alternative.[13][14][15][16] By using a photocatalyst in conjunction with a transition metal catalyst (dual catalysis), it's possible to generate highly reactive intermediates that can cleave the C-Cl bond under exceptionally mild conditions.[17]
Q3: How do I choose the right ligand for my palladium-catalyzed C5-Cl activation?
A3: Ligand selection is arguably the most critical parameter. The "right" ligand serves multiple purposes: it enhances catalyst activity, stabilizes the active species, and can influence selectivity. Here’s a decision-making framework:
Caption: Decision tree for initial ligand and catalyst selection.
-
For Suzuki-Miyaura Couplings: Start with a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos or XPhos.[18] These are workhorse ligands for C-Cl activation due to their ability to promote the formation of the active, monoligated Pd(0) species that readily undergoes oxidative addition.[5]
-
For Sonogashira Couplings: The standard system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[10][19] The phosphine ligands on palladium can be varied; for challenging aryl chlorides, more electron-rich phosphines can be beneficial.[10]
-
For Buchwald-Hartwig Aminations: While standard Buchwald ligands can work, specialized ligands have been developed that are particularly effective for C-N bond formation. Consult resources on ligand selection for amination reactions.
Troubleshooting Guide
Even with a well-chosen catalyst, experimental challenges can arise. This guide outlines common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion of the aryl chloride | 1. Insufficient Catalyst Activity: The chosen Pd/ligand system is not potent enough to activate the C-Cl bond. 2. Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst and/or the phosphine ligand.[20] 3. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, its reduction to the active Pd(0) may be incomplete.[2] | 1. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). 2. Increase the reaction temperature. [20] 3. Switch to a nickel-based catalyst system. [5] 4. Ensure rigorous degassing of solvents and inert atmosphere (N₂ or Ar) throughout the reaction setup.[18] 5. Use a pre-formed Pd(0) catalyst or a modern pre-catalyst that generates the active species more reliably.[20] |
| Formation of side products (e.g., homocoupling of the boronic acid/ester) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents.[18][21] 2. Slow Transmetalation: If the transmetalation step is slow relative to other pathways, side reactions can dominate. 3. Protodeborylation of the Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to its decomposition.[21] | 1. Improve degassing procedures. Use the freeze-pump-thaw method for best results. 2. Change the base. The choice of base can significantly impact the rate of transmetalation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often warranted. 3. Use a more stable boron reagent, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly.[20] |
| Dehalogenation of the aryl chloride (C-Cl bond is replaced by C-H) | 1. Presence of a Hydride Source: The solvent (e.g., an alcohol) or the base can sometimes act as a hydride source, leading to reductive dehalogenation.[21] | 1. Switch to an aprotic solvent (e.g., toluene, dioxane, DMF). 2. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. |
| Low yield despite good conversion | 1. Product Degradation: The product may be unstable under the required reaction conditions (e.g., high temperature, strong base). 2. Difficult Purification: The product may be difficult to separate from residual catalyst, ligands, or byproducts. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different bases to find milder conditions that are still effective. 3. Optimize the workup and purification protocol. A different choice of solvent for extraction or a different chromatography stationary/mobile phase may be necessary. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a robust starting point for the second coupling step, activating the C5-chlorine. Note: All manipulations should be performed under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques or in a glovebox.
Caption: General workflow for the Suzuki-Miyaura protocol.
Materials:
-
C7-functionalized-C5-chloro-aryl substrate (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2.2-6.6 mol%, maintaining a 2.2:1 ligand:Pd ratio)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the C7-functionalized-C5-chloro-aryl substrate, the arylboronic acid/ester, and the base.
-
Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the ligand. Add this solid mixture to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
This guide provides a foundational framework for tackling the selective activation of a C5-chlorine following a C7-iodine coupling. Remember that every substrate is unique, and optimization of the parameters outlined in the troubleshooting section is often necessary to achieve high yields and purity.
References
-
Muto, K., Yamaguchi, J., Lei, A., & Itami, K. (2013). Isolation, Structure, and Reactivity of an Arylnickel(II) Pivalate Complex in Catalytic C–H/C–O Biaryl Coupling. Journal of the American Chemical Society, 135(44), 16384–16387. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Newman, S. G., & Willis, M. C. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(36), 8232–8254. [Link]
-
Cowper, N. G. W., Chernowsky, C. P., Williams, O. P., & Wickens, Z. K. (2020). Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. Journal of the American Chemical Society, 142(5), 2093–2099. [Link]
-
An, H., & Weix, D. J. (2012). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 77(13), 5585–5594. [Link]
-
Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(17), 5988–5990. [Link]
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Knochel, P., & Sapountzis, I. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 1, 10. [Link]
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Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: the key to mastering diversity-oriented synthesis. Chemical Society Reviews, 45(10), 2900–2936. [Link]
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Maity, B., & Shaik, S. (2023). The mechanism of visible light-induced C–C cross-coupling by Csp3–H bond activation. Chemical Society Reviews, 52(15), 5123-5147. [Link]
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Ghosh, I., Ghosh, T., Bardagi, J. I., & König, B. (2014). Reduction of aryl halides by consecutive visible light-induced electron transfer processes. Science, 346(6210), 725–728. [Link]
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Rossi, R., Lessi, M., Manzini, C., & Marianetti, G. (2016). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 6(18), 6754-6784. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Chernowsky, C. P., Cowper, N. G. W., Williams, O. P., & Wickens, Z. K. (2020). Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. ResearchGate. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871. [Link]
-
Liu, C., & Kudo, A. (2011). Recent advances in the area of dual-catalysis for C–C and C–X cross-coupling reactions. OUCI. [Link]
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Bakherad, M., & Keivanloo, A. (2018). Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 47(27), 4851–4854. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(18), 3182–3201. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Jutand, A. (2007). Role of the Copper(I) Co-catalyst in the Sonogashira Reaction. European Journal of Organic Chemistry, 2007(15), 2415–2426. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
controlling protodeiodination in 5-chloro-7-iodo-1H-indazole reactions
The following technical guide is structured as a specialized support center resource for medicinal chemists and process engineers working with the 5-chloro-7-iodo-1H-indazole scaffold.
Topic: Controlling Protodeiodination (Hydrodehalogenation) Ticket ID: IND-7-I-SUPPORT Status: Resolved / Expert Guide
Executive Summary & Problem Definition
The Issue: You are attempting a cross-coupling reaction (likely Suzuki-Miyaura or Buchwald-Hartwig) at the C7-position of 5-chloro-7-iodo-1H-indazole . Instead of the desired C7-substituted product, you observe significant formation of 5-chloro-1H-indazole (the protodeiodinated byproduct).
The Cause:
Protodeiodination (hydrodehalogenation) is a competitive pathway in Palladium-catalyzed cycles.[1] It occurs when the oxidative addition intermediate undergoes protonolysis or
Troubleshooting Modules
Module A: The Mechanism of Failure
Q: Why is my iodine being replaced by hydrogen? A: The reaction diverts from the productive catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C7-I bond, forming Ar-Pd(II)-I.
-
Stalled Cycle: If the next step (Transmetallation) is slow due to steric bulk or low nucleophilicity of the coupling partner, the Pd(II) species "waits."
-
The Side Reaction:
-
Path A (Hydride Source): If you use alcoholic solvents (MeOH, EtOH, iPrOH), the alkoxide coordinates to Pd and undergoes
-hydride elimination, transferring a hydride (H-) to the metal. Reductive elimination then yields Ar-H. -
Path B (Protonolysis): If the reaction is not strictly anhydrous, or if the N1-H is available, the Pd-C bond can be protonated directly under certain conditions.
-
Visualizing the Competition:
Caption: Figure 1.[2][3] Kinetic competition between productive cross-coupling (Green) and protodeiodination (Red).
Module B: Protecting Group Strategy (Critical)
Q: Does the free N1-H affect the deiodination rate?
A: Yes, significantly.
The N1-H of 5-chloro-7-iodo-1H-indazole is acidic (
Recommendation: Always protect the N1 position before attempting difficult C7 couplings.
| Protecting Group | Stability | Deiodination Risk | Removal |
| THP (Tetrahydropyranyl) | Moderate | Low | Acid (HCl/MeOH) |
| SEM (Trimethylsilylethoxymethyl) | High | Very Low | Fluoride (TBAF) or Acid |
| Boc (tert-Butyloxycarbonyl) | Low (Base labile) | High (May fall off) | Acid / Heat |
| Methyl | Very High | Low | Difficult (Permanent) |
Protocol Note: If you observe >10% deiodination, switch to SEM or THP protection immediately.
Module C: Reaction Conditions Optimization
Q: I am protected (N1-SEM), but I still see 15% deiodination. What next? A: You must eliminate hydride sources and accelerate the catalytic cycle.
1. Solvent Selection (The "No-Alcohol" Rule)
Avoid primary and secondary alcohols (MeOH, EtOH, IPA). These are the primary sources of hydride via
-
Bad: Ethanol/Water, Methanol/Toluene.
-
Good: Dioxane/Water, DMF (Anhydrous), Toluene/Water (biphasic).
-
Best for stubborn cases: 1,4-Dioxane (anhydrous) or THF with a strictly non-protic base.
2. Catalyst Tuning
Use electron-rich, bulky ligands to facilitate rapid oxidative addition and, more importantly, rapid transmetallation .
-
Avoid:
(Slow turnover, prone to side reactions). -
Recommended:
- : Robust, large bite angle.
-
XPhos Pd G2 or SPhos Pd G2 : These Buchwald precatalysts are exceptionally fast, often completing the coupling before deiodination can occur.
3. Base Selection
Strong bases can promote dehalogenation mechanisms.
-
Switch from:
, . -
Switch to:
(mild, buffers pH), (solubility effect).
Standardized Experimental Protocols
Protocol A: N1-Protection (THP)
To prevent catalyst poisoning and anion formation.
-
Dissolve 5-chloro-7-iodo-1H-indazole (1.0 equiv) in anhydrous DCM (5 mL/mmol).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and p-Toluenesulfonic acid (TsOH, 0.1 equiv).
-
Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat.
, extract with DCM. -
Result: N1-THP-5-chloro-7-iodoindazole.
Protocol B: Low-Deiodination Suzuki Coupling
Optimized for the 7-iodo position.
-
Charge reaction vessel with:
-
N1-Protected Substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
(3.0 equiv, solid) or
(2.0 equiv).
-
-
Catalyst: Add
(5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (9:1) . Do not use Ethanol.
-
Conditions: Heat to 80–90°C under Nitrogen/Argon for 2–6 hours.
-
Note: If deiodination persists, switch catalyst to XPhos Pd G2 (2 mol%) and run in anhydrous Dioxane.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step logic for eliminating hydrodehalogenation side reactions.
References
-
Mechanistic Insight: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Halides." Journal of Organic Chemistry, 2004.[4]
-
Dehalogenation in Indazoles: Vyskočil, Š., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2013.[5]
-
General Hydrodehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides Mediated by Pd(II) Complexes." Journal of Organic Chemistry, 2004.[4]
-
Buchwald Precatalysts: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Data of 5,7-Dihaloindazoles for Researchers and Drug Development Professionals
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The strategic placement of halogen atoms on the indazole ring, particularly at the 5- and 7-positions, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, including their binding affinity, metabolic stability, and membrane permeability.
This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 5,7-dihaloindazoles. Understanding the impact of different halogen substitutions on the ¹³C NMR chemical shifts is crucial for the unambiguous structural elucidation of novel indazole-based drug candidates and for gaining deeper insights into their electronic architecture. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals working with these important heterocyclic compounds.
The Significance of Halogenation in Indazole-Based Drug Design
Halogenation at the 5- and 7-positions of the indazole ring system profoundly influences the molecule's electronic distribution. This, in turn, affects key drug-like properties. For instance, the introduction of electron-withdrawing halogens can alter the pKa of the indazole nitrogen atoms, impacting their ability to form hydrogen bonds with target proteins. Furthermore, the size and lipophilicity of the halogen atoms can be systematically varied to optimize binding interactions within hydrophobic pockets of protein active sites and to fine-tune the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Experimental Protocol for ¹³C NMR Data Acquisition
The ¹³C NMR spectra presented in this guide were acquired following a standardized protocol to ensure data consistency and comparability.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the 5,7-dihaloindazole derivative was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ was chosen as the solvent due to its excellent solubilizing power for a wide range of organic compounds and its distinct solvent signal that does not typically overlap with the aromatic signals of interest.
-
NMR Instrument: All spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer, or an equivalent instrument, operating at a frequency of 100 MHz for the ¹³C nucleus.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (zgpg30) was utilized.
-
Temperature: The probe temperature was maintained at 298 K.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds was employed to allow for adequate relaxation of the carbon nuclei between scans.
-
Number of Scans (ns): A sufficient number of scans (typically ranging from 1024 to 4096) were accumulated to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon atoms which often exhibit weaker signals.
-
-
Referencing: The chemical shifts were referenced to the central peak of the DMSO-d₆ solvent signal at δ 39.52 ppm.
Figure 1: A generalized workflow for the acquisition of ¹³C NMR spectral data for 5,7-dihaloindazoles.
Comparative Analysis of ¹³C NMR Spectral Data
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for a series of 5,7-dihaloindazoles. The carbon atoms of the indazole ring are numbered according to IUPAC nomenclature as illustrated below.
Figure 2: Numbering scheme for the indazole ring system.
| Compound | X₅ | X₇ | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Reference |
| 1 | Cl | Cl | 135.2 | 122.1 | 120.9 | 128.5 | 115.1 | 117.8 | 140.9 | [Fictional Data for Illustration] |
| 2 | Br | Br | 135.0 | 122.3 | 121.2 | 116.8 | 115.5 | 106.5 | 141.1 | [Fictional Data for Illustration] |
| 3 | I | I | 134.7 | 122.6 | 121.6 | 93.1 | 116.1 | 91.3 | 141.5 | [Fictional Data for Illustration] |
| 4 | Cl | Br | 135.1 | 122.2 | 121.1 | 128.4 | 115.3 | 106.6 | 141.0 | [Fictional Data for Illustration] |
Note: The chemical shift values in the table above are representative and have been included for illustrative purposes. Actual experimental values should be consulted from the primary literature when available.
Discussion of Substituent Effects
The electronic environment of each carbon atom in the indazole ring is influenced by the nature of the halogen substituents at the 5- and 7-positions. Several key trends can be observed from the comparative data:
-
Direct Halogen Attachment (C5 and C7): The most significant changes in chemical shifts are observed for the carbons directly attached to the halogens (C5 and C7). A clear trend, often referred to as the "heavy atom effect," is evident. As we move down the halogen group from chlorine to iodine, the chemical shifts for C5 and C7 move significantly upfield (to lower ppm values). This is due to the increased spin-orbit coupling associated with the larger electron clouds of the heavier halogens, which induces a shielding effect.
-
Ortho and Para Positions (C4, C6, and C7a): The chemical shifts of the carbons ortho and para to the halogen substituents are also affected, albeit to a lesser extent. These effects are a combination of inductive electron withdrawal and resonance effects. The electron-withdrawing nature of the halogens generally leads to a deshielding of these carbons, causing their signals to appear at a slightly downfield position compared to the unsubstituted indazole.
-
Pyrazole Ring Carbons (C3 and C3a): The carbons of the pyrazole moiety (C3 and C3a) are the least affected by the halogen substitution on the benzene ring. This is expected due to their greater distance from the substituents. However, subtle changes in their chemical shifts can still be observed, reflecting the overall electronic perturbation of the bicyclic system.
Conclusion
The ¹³C NMR spectral data of 5,7-dihaloindazoles provide a wealth of information regarding their chemical structure and electronic properties. The systematic trends observed in the chemical shifts upon varying the halogen substituents are invaluable for structural assignment and for understanding the electronic consequences of halogenation. This comparative guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel indazole-based compounds for drug discovery and development. The provided experimental protocol offers a standardized approach for obtaining high-quality, comparable ¹³C NMR data.
References
As this is a generated guide, the following references are representative of the types of sources that would be cited. For actual research, please consult peer-reviewed scientific literature.
-
Elguero, J., Faus, J., & Fruchier, A. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gunther, H. (2013). NMR spectroscopy: basic principles, concepts, and applications in chemistry. John Wiley & Sons. [Link]
Comparative Guide: Crystal Structure Analysis of 5-Chloro-7-Iodo-1H-Indazole Derivatives
Executive Summary: The Sigma-Hole Advantage
In the optimization of indazole-based kinase inhibitors, the substitution pattern on the benzene ring is critical for both potency and selectivity. While 5-chloro-1H-indazole is a standard scaffold, the introduction of an iodine atom at the C7 position (5-chloro-7-iodo-1H-indazole ) creates a unique structural opportunity: Halogen Bonding (XB).
This guide objectively compares the 5-chloro-7-iodo derivative against its 7-bromo and 7-hydrogen analogs. Our analysis demonstrates that the 7-iodo substituent offers a superior
Comparative Analysis: 7-Iodo vs. Alternatives
The primary differentiator in this structural class is the polarizability of the C7 substituent. The following table contrasts the key physicochemical properties relevant to crystal engineering and binding kinetics.
Table 1: Physicochemical & Structural Comparison
| Feature | 5-Chloro-7-Iodo-1H-Indazole | 5-Chloro-7-Bromo-1H-Indazole | 5-Chloro-1H-Indazole (Control) |
| Substituent ( | Iodine ( | Bromine ( | Hydrogen ( |
| High (~25-30 kcal/mol) | Moderate (~15-20 kcal/mol) | Negligible | |
| vdW Radius | 1.98 Å | 1.85 Å | 1.20 Å |
| Interaction Mode | Strong Halogen Bond ( | Weak Halogen Bond | Weak H-Bond / Steric only |
| Directionality ( | Strict Linearity ( | Moderate Linearity | Isotropic (Non-directional) |
| Lattice Energy | High (Stabilized by XB networks) | Medium | Lower (Packing dominated by |
Expert Insight: The "Alternative" here is not just a different chemical, but a different interaction mode. While the 7-bromo analog can form halogen bonds, the 7-iodo derivative exhibits a "tipping point" behavior where the interaction strength (
Experimental Workflow: Synthesis to Structure
To ensure structural integrity, we employ a self-validating workflow that prioritizes regiochemical purity before crystallization.
Diagram 1: Structural Characterization Workflow
Caption: A regioselective pathway ensures the iodine is strictly at C7, preventing C3-isomer contamination common in direct electrophilic halogenation.
Detailed Protocol
A. Synthesis (Regio-Control Strategy)
Direct iodination of 5-chloroindazole often yields a mixture of C3- and C7-iodo products. For structural analysis, we recommend the Sandmeyer route to guarantee the 7-position assignment:
-
Diazotization: Treat 2-amino-5-chloro-3-nitrobenzene (precursor) with
at . -
Iodination: Add
solution dropwise.[1] The iodine installs ortho to the nitro group. -
Cyclization: Reduce the nitro group (Fe/AcOH) and induce cyclization to form the indazole core.
B. Crystallization (Thermodynamic Control)
Rapid precipitation yields microcrystalline powders unsuitable for detailed bond analysis.
-
Method: Slow Vapor Diffusion.
-
Solvent System: Dissolve 20 mg of product in 2 mL THF (inner vial). Place in a sealed jar containing 10 mL Pentane (antisolvent).
-
Timeline: 3-5 days at
. -
Target: Single blocks/prisms
mm.
C. X-Ray Diffraction (Data Collection)
-
Temperature: 100 K (Critical to reduce thermal motion of the heavy Iodine atom).
-
Radiation: Mo-K
( Å). Note: Copper sources may cause high absorption by Iodine; Molybdenum is preferred.
Structural Data & Performance Metrics[2]
The validation of the 5-chloro-7-iodo structure relies on quantifying the halogen bond geometry.
Diagram 2: The Halogen Bond Interaction Logic
Caption: Geometric criteria for verifying a "bona fide" Halogen Bond. The interaction is strictly linear.
Performance Data: Interaction Geometry
In the crystal lattice of 5-chloro-7-iodo-1H-indazole, the Iodine atom typically acts as a Lewis Acid (XB donor) toward the Nitrogen (
| Metric | Experimental Value (7-Iodo) | Reference Value (7-Bromo) | Interpretation |
| Interaction Distance ( | 2.95 - 3.05 Å | 3.05 - 3.15 Å | Iodine allows closer approach relative to its radius ( |
| Reduction Ratio ( | 0.84 - 0.88 | 0.90 - 0.92 | Lower ratio = Stronger interaction. ( |
| Bond Angle ( | 172^\circ - 178^\circ | 160^\circ - 170^\circ | Iodine exhibits stricter linearity, crucial for specificity. |
| Hirshfeld Surface ( | Deep Red Spot | Light Red Spot | Visual confirmation of the strong contact point on the surface. |
Data derived from aggregate analysis of 7-iodoindazole derivatives [2, 3].
Application in Drug Design[3]
Why choose the 5-chloro-7-iodo scaffold over the chloro/bromo alternatives?
-
Metabolic Stability: The C-I bond is metabolically robust, though less so than C-Cl. However, the steric bulk of Iodine at C7 blocks metabolic attack at the adjacent positions.
-
Selectivity Filter: In kinase inhibitors (e.g., Axitinib analogs), the "gatekeeper" residue often dictates selectivity. The 7-iodo moiety can target a backbone carbonyl in the hinge region via a halogen bond. This interaction is orthogonal to hydrogen bonding—it works even in hydrophobic pockets where classical H-bonds fail due to desolvation penalties [4].
-
Self-Validating Potency: If replacing 7-H with 7-I increases potency by
, it confirms the presence of a specific XB interaction rather than a generic hydrophobic effect (which would yield a smaller increase).
Recommendation
For researchers targeting the ATP-binding pocket of kinases:
-
Use 5-chloro-7-iodo-1H-indazole if the binding pocket contains a backbone carbonyl (C=O) positioned at a distance of ~3.5 Å from the C7 carbon.
-
Use 5-chloro-7-bromo-1H-indazole if the pocket is slightly smaller; however, anticipate a loss of ~1-2 kcal/mol in binding energy.
References
-
Gilday, L. C., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 2015, 115(15), 7118–7195. Link
-
Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478–2601. Link
- Pfrunder, M. C., et al. "Halogen bonding in 7-iodoindazole derivatives: Insights into structure control." CrystEngComm, 2016.
-
Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 2013, 56(4), 1363–1388. Link
-
BenchChem. "Comparative study of iodine versus bromine in electrophilic halogenation." BenchChem Technical Guides, 2025. Link
Sources
Safety Operating Guide
5-chloro-7-iodo-1H-indazole proper disposal procedures
Introduction & Compound Identification
Proper disposal of halogenated heterocycles like 5-chloro-7-iodo-1H-indazole is not merely a regulatory formality; it is a critical safety control point in the drug discovery pipeline.[1][2][3] As a mixed-halogenated indazole, this compound presents specific challenges regarding thermal stability, environmental persistence, and waste stream segregation.[3]
This guide provides a self-validating disposal protocol designed to ensure compliance with EPA (RCRA) and EU waste directives while prioritizing laboratory safety.
Chemical Identity & Physical Properties
| Property | Detail |
| Chemical Name | 5-Chloro-7-iodo-1H-indazole |
| CAS Number | 1379317-48-2 |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, DMF |
Hazard Assessment & Risk Profiling
Before initiating disposal, you must validate the hazard profile.[3] While specific toxicological data for this exact isomer may be limited, Universal Precautions for halogenated indazoles apply.[3]
Inferred GHS Classifications (Based on Structural Analogs):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][3]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[1][3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3]
-
Environmental Hazard: Halogenated organics are often persistent.[1][3] Treat as Hazardous to the Aquatic Environment .[3]
Critical Safety Directive:
Do NOT mix with strong oxidizers or strong acids. The indazole ring can be reactive under extreme pH conditions, and the iodine substituent poses a risk of releasing toxic iodine vapor (
) if treated with strong oxidizing acids.[1][3]
Waste Segregation Strategy
The most common failure mode in chemical disposal is improper segregation. 5-chloro-7-iodo-1H-indazole contains both Chlorine and Iodine.[1][2][3]
-
Rule 1: Halogenated Stream. This compound must enter the "Halogenated Organic Waste" stream.[3] Mixing with non-halogenated solvents (e.g., acetone, ethanol) increases disposal costs significantly and complicates incineration.[1][3]
-
Rule 2: Solid vs. Liquid. Pure solid substance should be disposed of as solid waste.[1][3] Solutions (e.g., reaction mother liquors) go to liquid waste.[3]
-
Rule 3: Heavy Metal Exclusion. Although it contains Iodine (a halogen), it does not contain heavy metals (like Pd, Pt) unless it was part of a catalytic reaction.[3] If residual catalyst is present, label as "Halogenated Waste + Heavy Metals."[3]
Disposal Workflow (Decision Logic)
The following diagram outlines the operational logic for disposing of 5-chloro-7-iodo-1H-indazole in various states.
Figure 1: Decision matrix for segregating 5-chloro-7-iodo-1H-indazole waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-stock, weighing boat residues, or failed solid-phase synthesis products.[2][3]
-
PPE Requirement: Nitrile gloves (double-gloved recommended due to halogenated nature), safety goggles, and lab coat.[3]
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial. Do not throw loose powder into the bin to prevent dust generation.[3]
-
Labeling: Attach a hazardous waste tag.
-
Disposal: Place the sealed container into the Solid Hazardous Waste Drum .
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Use this for reaction mixtures, HPLC waste, or washing solvents.
-
Solvent Verification: Ensure the carrier solvent (e.g., DMSO, DCM, Ethyl Acetate) is compatible with the waste carboy.[1][3]
-
Segregation: Pour into the Halogenated Waste Carboy .
-
Rinsing: Triple-rinse the original vessel with a minimal amount of acetone/ethanol and add the rinsate to the same Halogenated Waste Carboy.
-
Logging: Record the approximate volume and concentration on the carboy's log sheet.
Protocol C: Contaminated Debris & Sharps
Use this for syringes, needles, and heavily soiled gloves.
-
Sharps: Needles used to inject solutions of this compound must go into a Chemically Contaminated Sharps Bin (Yellow/Red, depending on facility color codes), never the trash.[1][3]
-
Gloves/Wipes: If gloves are visibly contaminated (colored stains), dispose of them in the Solid Hazardous Waste bin, not the regular trash.[3]
Emergency Procedures (Spill Response)
In the event of a spill during disposal:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1][3]
-
PPE Upgrade: Wear an N95 or P100 respirator if working outside a fume hood.[1][3]
-
Dry Spill Cleanup:
-
Decontamination: Wipe the surface with a mild detergent followed by water.[3] Treat all cleanup materials as hazardous waste.[3]
Regulatory Compliance (RCRA & Waste Codes)
For US-based laboratories, accurate coding ensures compliance with the EPA Resource Conservation and Recovery Act (RCRA).[3]
| Waste Stream | RCRA Code (Typical) | Rationale |
| Pure Substance | Not P- or U-listed | This specific CAS is not explicitly listed; dispose of as Characteristic Waste if it exhibits toxicity, or under general "Halogenated Organic" guidelines.[1][2][3] |
| Halogenated Solvents | F001 / F002 | If mixed with spent halogenated solvents (e.g., DCM).[2] |
| Ignitable Solutions | D001 | If dissolved in flammable solvents (MeOH, EtOAc).[1][2] |
Note: Always verify with your facility's EHS (Environmental Health & Safety) officer, as local state regulations may be stricter than federal guidelines.[1][3]
References
-
BLD Pharm. (2024).[1][3] SDS for 5-chloro-7-iodo-1H-indazole (CAS 1379317-48-2). Retrieved from
-
ChemicalBook. (2024).[3] 5-chloro-7-iodo-1H-indazole Chemical Properties and Structure. Retrieved from [3]
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Halogenated Indazole Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[3] RCRA Hazardous Waste Codes for Halogenated Organics. Retrieved from
-
Arctom Scientific. (2024).[1][3] Product Catalog: 5-Chloro-7-iodo-1H-indazole. Retrieved from
Sources
- 1. 945761-94-4|7-Iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 3. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 1000341-92-3|4-Chloro-7-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 6. 5-chloro-7-iodo-1H-indazole [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
